molecular formula C9H11Cl2N3 B2752247 [3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate CAS No. 51746-93-1

[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate

Cat. No. B2752247
CAS RN: 51746-93-1
M. Wt: 232.11
InChI Key: TZYNZVSLLZLKHN-UHFFFAOYSA-N
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Description

“[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C9H13Cl2N3O and a molecular weight of 250.12502 .

Scientific Research Applications

Synthesis and Structural Insights

The chemical's role in the synthesis of novel compounds and understanding its structural properties has been explored. For instance, studies on the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones through reactions with chloral and substituted anilines highlight the complex pathways and potential intermediates formed in the presence of [3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate. This research sheds light on the versatile reactivity of chloral with amines, offering insights into the conformation of products through spectroscopic and computational analyses (Issac & Tierney, 1996).

Corrosion Inhibition

Imidazoline derivatives, closely related to this compound, have been identified as effective corrosion inhibitors. Their structural configuration, including a heterocyclic ring with nitrogen atoms, enables strong adsorption onto metal surfaces, making them useful in protecting infrastructure in the petroleum industry from corrosion. This research encompasses the chemical structures, synthesis processes, and performance evaluations of such inhibitors (Sriplai & Sombatmankhong, 2023).

Catalysis in Organic Synthesis

The compound's utility extends to catalysis, particularly in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. Research in this area examines the protocols for C–N bond formation involving aromatic, heterocyclic, and aliphatic amines, underscoring the potential commercial exploitation of these recyclable catalyst systems (Kantam et al., 2013).

Immune Response Modulation

Studies on imidazoquinolinamines, a class including this compound, discuss their ability to modulate immune responses. This modulation occurs through the induction of cytokines, demonstrating potential applications in treating various skin disorders and infections. Such insights suggest innovative uses of this compound in dermatological treatments and its role in the synthesis of compounds with antiviral, antiproliferative, and antitumor activities (Syed, 2001).

Environmental Degradation Studies

Research into the degradation of nitrogen-containing compounds, including those related to this compound, via advanced oxidation processes (AOPs) addresses environmental concerns. These studies aim to improve the efficacy of water treatment schemes by focusing on the degradation mechanisms and the impact of process parameters on treatment outcomes (Bhat & Gogate, 2021).

Mechanism of Action

Target of Action

The primary target of [3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate is the C522 residue of p97 . This protein plays a crucial role in various cellular processes, including protein degradation and cell cycle regulation.

Mode of Action

The compound interacts with its target by forming a C-N bond between the nitrogen of the amino group and the carbonyl carbon . This interaction leads to changes in the protein’s function, affecting the cellular processes it regulates.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with p97. By targeting the C522 residue of p97, the compound can potentially alter protein degradation and cell cycle regulation, leading to various cellular effects .

Safety and Hazards

While specific safety and hazards information for “[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate” is not available, general safety measures for handling chemicals should be followed. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

3-(1H-imidazol-5-yl)aniline;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH.H2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9;;;/h1-6H,10H2,(H,11,12);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPCXJMPHLPMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=CN2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51746-93-1
Record name 3-(1H-imidazol-4-yl)aniline dihydrochloride
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